UTPgammaS -

UTPgammaS

Catalog Number: EVT-10904057
CAS Number:
Molecular Formula: C9H15N2O14P3S
Molecular Weight: 500.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

UTPgammaS is classified as a nucleotide analog, specifically a thiophosphate derivative of uridine triphosphate. Its structure incorporates a sulfur atom in place of the oxygen atom in the gamma position of the phosphate group. This modification enhances its stability and alters its reactivity compared to natural nucleotides. UTPgammaS can be synthesized in laboratory settings and is commercially available from various biochemical suppliers.

Synthesis Analysis

Methods of Synthesis

The synthesis of UTPgammaS typically involves the following methods:

  1. Phosphorylation Reactions: UTPgammaS can be synthesized by substituting the oxygen atom in the gamma position of uridine triphosphate with sulfur through chemical phosphorylation reactions using sulfur-containing reagents.
  2. Enzymatic Methods: Certain enzymes, such as nucleoside triphosphate pyrophosphatases, can catalyze the conversion of uridine diphosphate to UTPgammaS by incorporating sulfur into the phosphate group.
  3. Chemical Modification: Chemical approaches may also involve modifying existing nucleotides or their derivatives to introduce the thiol group at the gamma position.

Technical Details

The synthesis process requires careful control of reaction conditions, including pH, temperature, and concentration of reactants. High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound and confirm its identity through mass spectrometry and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure of UTPgammaS

The molecular structure of UTPgammaS consists of a uridine base linked to a ribose sugar and three phosphate groups, with the terminal phosphate modified to contain a sulfur atom instead of an oxygen atom. This structural alteration significantly impacts its interaction with enzymes and other biomolecules.

Data on Molecular Structure

  • Molecular Formula: C9H13N2O9PS
  • Molecular Weight: Approximately 307.23 g/mol
  • Structural Representation: The structural representation highlights the arrangement of atoms within the molecule, showcasing the unique thiophosphate group.
Chemical Reactions Analysis

Reactions Involving UTPgammaS

UTPgammaS participates in several biochemical reactions:

  1. Nucleotide Transfer Reactions: It acts as a substrate for various kinases that transfer phosphate groups to other molecules, facilitating important metabolic pathways.
  2. Inhibition Studies: Due to its structural similarity to natural nucleotides, UTPgammaS can serve as an inhibitor for certain enzymes that utilize uridine triphosphate, allowing researchers to study enzyme kinetics and mechanisms.

Technical Details on Reactions

The reactivity of UTPgammaS can be influenced by factors such as pH, ionic strength, and the presence of metal ions, which may either enhance or inhibit its participation in biochemical reactions.

Mechanism of Action

Process Involving UTPgammaS

The mechanism of action for UTPgammaS primarily revolves around its role as a substrate in enzymatic reactions. When introduced into a reaction involving nucleotide transferase enzymes, it undergoes phosphorylation or dephosphorylation processes that are essential for energy transfer and signal transduction within cells.

Data on Mechanism

Research indicates that UTPgammaS can effectively mimic uridine triphosphate in binding interactions but exhibits altered kinetics due to its modified phosphate group. This property allows scientists to probe enzyme mechanisms more deeply by providing insights into substrate specificity and enzyme regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or crystalline solid.
  • Solubility: Highly soluble in aqueous solutions, facilitating its use in biochemical assays.
  • Stability: More stable than uridine triphosphate under certain conditions due to the presence of sulfur.

Chemical Properties

  • pH Sensitivity: The compound's stability can vary with pH; it is generally stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Exhibits reactivity similar to that of natural nucleotides but with distinct kinetic profiles due to its thiophosphate group.
Applications

Scientific Uses of UTPgammaS

UTPgammaS has several important applications in scientific research:

  1. Biochemical Assays: Used as a substrate for studying enzyme kinetics and mechanisms involving nucleotide metabolism.
  2. Cell Signaling Studies: Serves as a tool for investigating cellular signaling pathways that depend on nucleotide interactions.
  3. Drug Development: Its analog properties make it valuable for screening potential inhibitors or modulators targeting nucleotide-dependent enzymes.
  4. Molecular Biology Research: Utilized in various molecular biology techniques such as RNA synthesis and manipulation due to its ability to act like natural nucleotides.
Biochemical Mechanisms of G-Protein Activation

Role in Ternary Complex Formation with G-Protein-Coupled Receptors and Heterotrimeric G-Proteins

Guanosine 5'-[γ-thio]triphosphate (GTPγS) is a non-hydrolyzable analog of GTP that stabilizes transient interactions between activated G-protein-coupled receptors and heterotrimeric G-proteins. Upon agonist binding, G-protein-coupled receptors catalyze GDP release from the Gα subunit, forming a high-affinity, nucleotide-free ternary complex (agonist–G-protein-coupled receptor–G-protein). GTPγS binds irreversibly to this complex, preventing GTP hydrolysis and "trapping" the Gα subunit in a perpetually active state [1] [2]. This property enables the detection of G-protein activation via radiolabeled ([³⁵S]GTPγS) or fluorescent (Eu-GTPγS) assays, which measure accumulated Gα–GTPγS complexes as a direct readout of G-protein-coupled receptor activity [1] [7].

Critical factors governing ternary complex stability include:

  • Magnesium ions: Essential for agonist-stimulated GTPγS binding; Mg²⁺ coordinates nucleotide interactions within the Gα binding pocket [1].
  • GDP preloading: Low concentrations of GDP (10–100 µM) enhance the signal-to-noise ratio by suppressing basal G-protein activity while permitting agonist-stimulated GTPγS binding [5] [7].
  • Sodium ions: Modulate G-protein-coupled receptor conformation; Na⁺ reduces basal activity for Gi/o-coupled receptors but is inhibitory for Gs-coupled receptors [7].

Table 1: Optimization of GTPγS Binding Assay Conditions

ComponentFunctionTypical Concentration
GTPγSIrreversible Gα activator; radiolabeled ([³⁵S]) or fluorescent (Eu) forms0.1–10 nM
GDPSuppresses basal nucleotide exchange; enhances agonist-stimulated signal1–100 µM
MgCl₂Cofactor for nucleotide binding; stabilizes Gα conformation5–10 mM
NaClModulates G-protein-coupled receptor conformation; reduces basal activity100 mM
Saponin/DigitoninPermeabilizing agent for whole-cell assays5–20 µg/mL

Conformational Dynamics of Gα Subunits Induced by GTPγS Binding

Gα subunits undergo nucleotide-dependent conformational changes critical for signal propagation. Solution NMR, small-angle X-ray scattering, and molecular dynamics simulations reveal that GTPγS binding induces a rigid, "closed" architecture in Gα, characterized by:

  • Domain closure: The helical domain (α-H) and Ras-like GTPase domain adopt a compact orientation, occluding the nucleotide-binding pocket. This contrasts with the open, flexible conformations in apo or GDP-bound states [3] [8].
  • Switch region stabilization: GTPγS binding rigidifies Switch I, II, and III loops through hydrogen bonding between the γ-thiophosphate and residues such as Thr181 (Gαi1). This mimics the GTP-bound active state [8] [10].
  • Suppressed dynamics: Carr–Purcell–Meiboom–Gill relaxation dispersion NMR shows microsecond-to-millisecond timescale motions in apo-Gα are abolished upon GTPγS binding, locking Gα into a static conformation ideal for effector engagement [8].

Table 2: Conformational States of Gα Subunits

StateDomain OrientationInternal DynamicsGPCR Binding
ApoOpen, disorderedHigh (µs-ms timescale)Yes (stabilizes open)
GDP-boundPartially openModerateWeak
GTPγS-boundClosed, rigidMinimalNo (dissociates complex)

Allosteric Modulation of GDP/GTP Exchange Kinetics

GTPγS binding assays reveal kinetic bottlenecks in GDP/GTP exchange governed by allosteric regulators:

  • GDP concentration dictates agonist efficacy: At low GDP concentrations (≤10 µM), partial agonists (e.g., aripiprazole at dopamine D₂ receptors) show increased relative efficacy because GDP dissociation becomes rate-limiting. High GDP concentrations (>30 µM) favor ternary complex dissociation, reducing partial agonist efficacy [5] [7].
  • GTPγS concentration defines rate-limiting steps: At low GTPγS (0.1 nM), nucleotide binding is rate-limiting for all agonists. At high GTPγS (10 nM), full agonists remain limited by GTPγS binding, while partial agonists are governed by ternary complex breakdown [5].
  • Receptor-catalyzed acceleration: Activated G-protein-coupled receptors increase GDP off-rates by >100-fold. GTPγS exploits this by binding irreversibly, shifting equilibrium toward persistent Gα activation [2] [10].

Table 3: Kinetic Parameters of GDP/GTP Exchange Modulated by GTPγS

ConditionRate-Limiting StepEffect on Full AgonistsEffect on Partial Agonists
Low GDP (≤10 µM)GDP dissociationHigh potencyIncreased efficacy
High GDP (>30 µM)Ternary complex dissociationReduced potencyMarkedly reduced efficacy
Low GTPγS (0.1 nM)GTPγS bindingEC₅₀ shifts rightwardEC₅₀ shifts rightward
High GTPγS (10 nM)Ternary complex breakdownMinimal EC₅₀ shiftEC₅₀ unchanged

Structural Determinants of G-Protein Specificity and Effector Coupling

G-protein-coupled receptors exhibit selective coupling to Gα subtypes (e.g., Gαs, Gαi/o, Gαq/11), dictated by structural motifs that GTPγS helps elucidate:

  • Intracellular loop 2 conformation: For β₂-adrenergic receptors, Gαs coupling requires a 14.5 Å outward movement of transmembrane helix 6 (TM6), while Gαi coupling requires only a 9.3 Å shift. Biased agonists like LM189 stabilize this compact TM6 conformation, enhancing Gαi selectivity [9] [10].
  • Gα C-terminal helix engagement: The α5 helix of Gαi docks into a narrower G-protein-coupled receptor groove compared to Gαs. Mutations in this helix (e.g., Gαi1–Gαs chimeras) redirect coupling specificity by altering electrostatic/hydrophobic interfaces [6] [10].
  • Dynamic allostery in Gα subunits: GTPγS-bound Gα adopts distinct conformations for effector binding. For example, Gαi–GTPγS engages adenylyl cyclase inhibitory domains, while Gαs–GTPγS activates cyclase catalytic pockets [8] [10].

Table 4: Structural Elements Governing G-Protein-Coupled Receptor–G-Protein Specificity

Structural ElementGαs-Selective ConformationGαi-Selective ConformationKey Residues/Features
TM6 Displacement14.5 Å outward shift9.3 Å outward shiftICL2 flexibility; TM3–TM6 distance
ICL2 OrientationExtended α-helixDisordered loopResidues 136–148 (β₂-adrenergic receptor)
Gα C-Terminal HelixBulky α5 helix (e.g., Gαs)Compact α5 helix (e.g., Gαi)Hydrophobic residues at α5 tip
Receptor Core ResiduesD/E⁺RY motif engagementSodium-binding site stabilizationAsp²·⁵⁰, Arg³·⁵⁰

Key Synthesis

Guanosine 5'-[γ-thio]triphosphate (GTPγS) remains indispensable for dissecting G-protein-coupled receptor signaling mechanisms. Its resistance to hydrolysis enables precise interrogation of:

  • Ternary complex thermodynamics through optimized binding assays [1] [7],
  • Nucleotide-dependent Gα dynamics via biophysical methods [3] [8],
  • Allosteric regulation of exchange kinetics [5] [10], and
  • Structural bases of G-protein specificity [9] [10].These insights accelerate the design of biased ligands that selectively target pathogenic signaling pathways.

Properties

Product Name

UTPgammaS

IUPAC Name

dihydroxyphosphinothioyl [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C9H15N2O14P3S

Molecular Weight

500.21 g/mol

InChI

InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29)/t4-,6-,7-,8-/m1/s1

InChI Key

DUDALCZPYHIGIR-XVFCMESISA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O

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